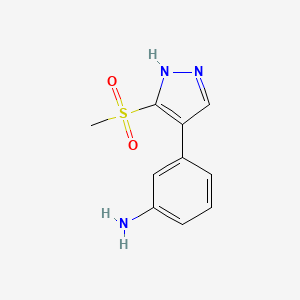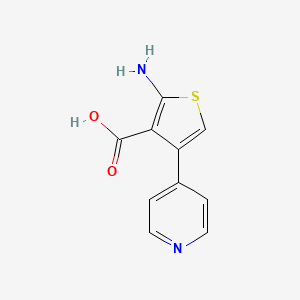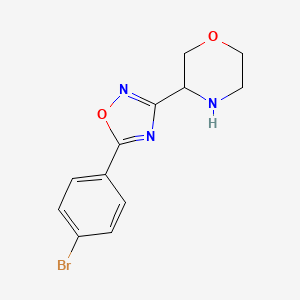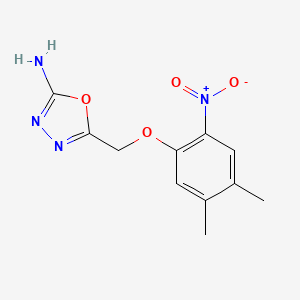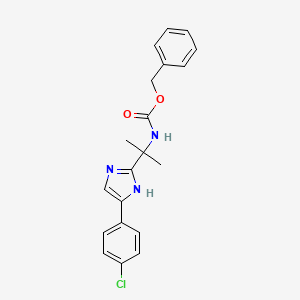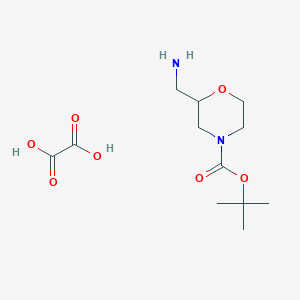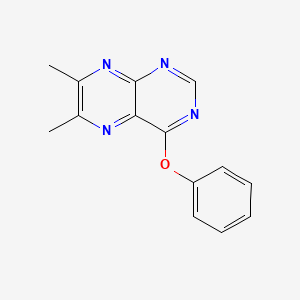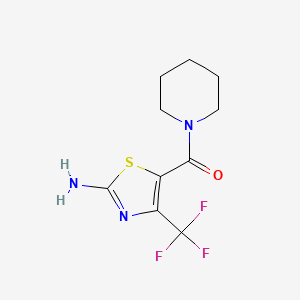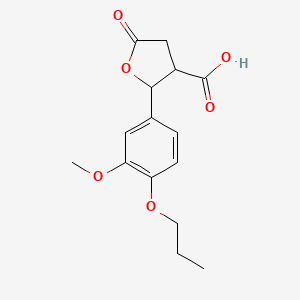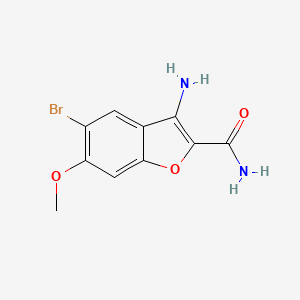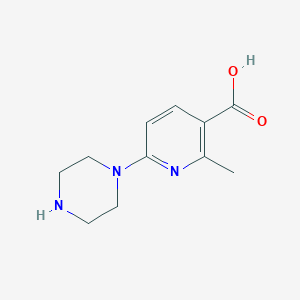
2-Methyl-6-(piperazin-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(piperazin-1-yl)nicotinic acid is a heterocyclic compound that features a piperazine ring attached to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperazin-1-yl)nicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methyl-6-(piperazin-1-yl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar ring structure.
Nicotinic Acid: The parent compound without the piperazine ring.
2-Methylpiperazine: A compound with a similar structure but lacking the nicotinic acid moiety.
Uniqueness
2-Methyl-6-(piperazin-1-yl)nicotinic acid is unique due to the combination of the piperazine ring and the nicotinic acid moiety. This combination can confer unique biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-methyl-6-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(11(15)16)2-3-10(13-8)14-6-4-12-5-7-14/h2-3,12H,4-7H2,1H3,(H,15,16) |
InChI Key |
HCLFRXKTWQJCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


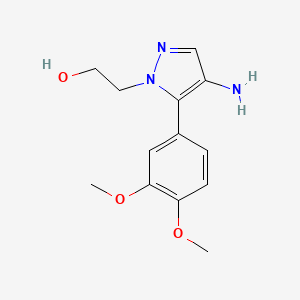
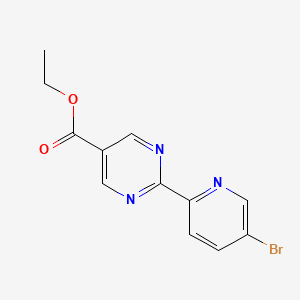
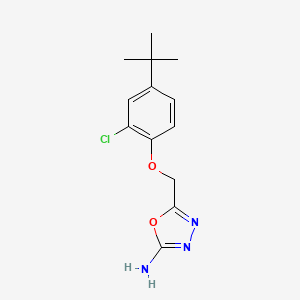
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
